

The Role of Deuterium Labeling in 5-Hydroxy Dantrolene-d4: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxy dantrolene-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **5-Hydroxy dantrolene-d4**, a deuterated analog of a primary metabolite of the muscle relaxant dantrolene. The strategic incorporation of deuterium atoms into the 5-hydroxy dantrolene structure plays a crucial role in its application in advanced analytical methodologies, particularly in the field of pharmacokinetics and therapeutic drug monitoring. This document will detail the core principles of its use, present available quantitative data, outline experimental protocols, and provide visual representations of its application and the broader context of dantrolene's mechanism of action.

Introduction: The Significance of Deuterium Labeling

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an additional neutron in its nucleus, resulting in a greater atomic mass compared to protium (the most common hydrogen isotope). The replacement of hydrogen with deuterium in a drug molecule or its metabolite, a process known as deuterium labeling, can lead to several advantageous properties for analytical applications. In the case of **5-Hydroxy dantrolene-d4**, the key benefit is the mass shift it introduces without significantly altering the molecule's chemical properties. This makes it an ideal internal standard for mass spectrometry-based quantification of dantrolene and its metabolites in complex biological matrices.[\[1\]](#)[\[2\]](#)

The primary application of **5-Hydroxy dantrolene-d4** is to serve as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[2\]](#) An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. Its purpose is to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, thereby improving the accuracy and precision of the quantitative analysis.

Physicochemical Properties

The key physicochemical properties of **5-Hydroxy dantrolene-d4** are summarized in the table below.

Property	Value	Reference
Chemical Name	5-hydroxy-1-[[[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione	[3]
Molecular Formula	C ₁₄ H ₆ D ₄ N ₄ O ₆	[4] [5]
Molecular Weight	334.28 g/mol	[4] [5]
CAS Number	1217225-15-4	[4] [6]
Appearance	Yellow to Dark Yellow Solid	[6]
Storage	2-8°C, Hygroscopic, under inert atmosphere	[6] [7]

The Role of 5-Hydroxy Dantrolene-d4 in Pharmacokinetic Studies

Pharmacokinetic studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Dantrolene is metabolized in the body to several metabolites, with 5-hydroxy dantrolene being a major one.[\[6\]](#)[\[8\]](#) Accurate

quantification of both the parent drug and its metabolites is crucial for building a complete pharmacokinetic profile.

Quantitative Data from Pharmacokinetic Studies of Dantrolene and 5-Hydroxydantrolene

While direct comparative pharmacokinetic data for **5-Hydroxy dantrolene-d4** versus its non-deuterated counterpart is not readily available in the public domain, extensive research has been conducted on the pharmacokinetics of dantrolene and its primary metabolite, 5-hydroxydantrolene, in various species. The following tables summarize key pharmacokinetic parameters from these studies. The use of a deuterated internal standard like **5-Hydroxy dantrolene-d4** would be instrumental in obtaining such precise measurements.

Table 1: Pharmacokinetics of Intravenous Dantrolene and 5-Hydroxydantrolene in Children[9]

Parameter	Dantrolene	5-Hydroxydantrolene
Dose	2.4 mg/kg (IV)	N/A
Peak Concentration (C _{max})	6.03 ± 0.93 µg/mL	0.60 ± 0.18 µg/mL
Time to Peak (T _{max})	1 min post-infusion	~7 hours
Elimination Half-life (t _{1/2})	10.0 ± 2.6 hours	9.0 ± 2.5 hours

Table 2: Pharmacokinetics of Oral Dantrolene in Dogs[10]

Parameter	Dantrolene (5 mg/kg)	Dantrolene (10 mg/kg)
Peak Plasma Concentration (C _{max})	0.43 µg/mL	0.65 µg/mL
Terminal Half-life (t _{1/2})	1.26 hours	1.21 hours
Area Under the Curve (AUC)	3.87 µg·h/mL	5.94 µg·h/mL

Table 3: Pharmacokinetics of Oral Dantrolene in Horses[8]

Formulation	Peak Plasma Concentration (Cmax)	Time to Peak (Tmax)
Capsules	28.9 ± 21.6 ng/mL	3.8 hours
Paste	37.8 ± 12.8 ng/mL	3.8 hours

Experimental Protocols

Synthesis of 5-Hydroxy Dantrolene-d4

A detailed, publicly available, step-by-step protocol for the synthesis of **5-Hydroxy dantrolene-d4** is not available. However, the synthesis of the non-deuterated 5-hydroxy dantrolene has been reported.[11] The synthesis of the deuterated analog would likely involve the use of a deuterated precursor, such as 4-nitroaniline-d4, in a similar synthetic scheme. The general steps would include the synthesis of the deuterated nitrophenylfuran precursor followed by condensation with 1-amino-5-hydroxyhydantoin.

Representative LC-MS/MS Protocol for Quantification of Dantrolene and 5-Hydroxydantrolene

The following is a representative protocol for the quantification of dantrolene and 5-hydroxydantrolene in a biological matrix (e.g., plasma) using **5-Hydroxy dantrolene-d4** as an internal standard. This protocol is a composite based on typical methodologies described in the literature.[12]

1. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of **5-Hydroxy dantrolene-d4** in methanol (internal standard).
- Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 10% B to 90% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

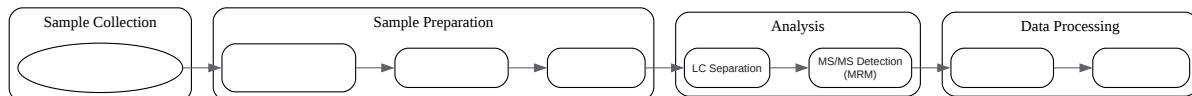
3. Tandem Mass Spectrometry (MS/MS) Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI), positive or negative mode (to be optimized).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Dantrolene:m/z 315 → m/z 239
 - 5-Hydroxydantrolene:m/z 331 → m/z 255
 - **5-Hydroxy dantrolene-d4** (Internal Standard):m/z 335 → m/z 259 (Note: These MRM transitions are illustrative and should be optimized for the specific instrument and conditions.)

- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

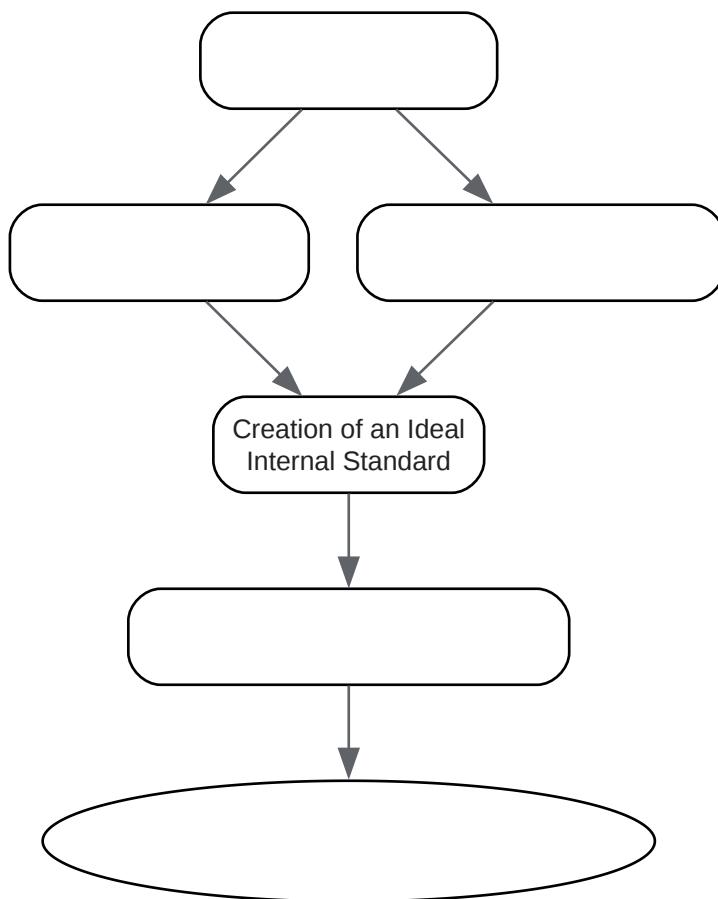
Experimental Workflow for Pharmacokinetic Analysis



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Caption: Workflow for pharmacokinetic analysis using an internal standard.

Logical Relationship of Deuterium Labeling to Analytical Accuracy

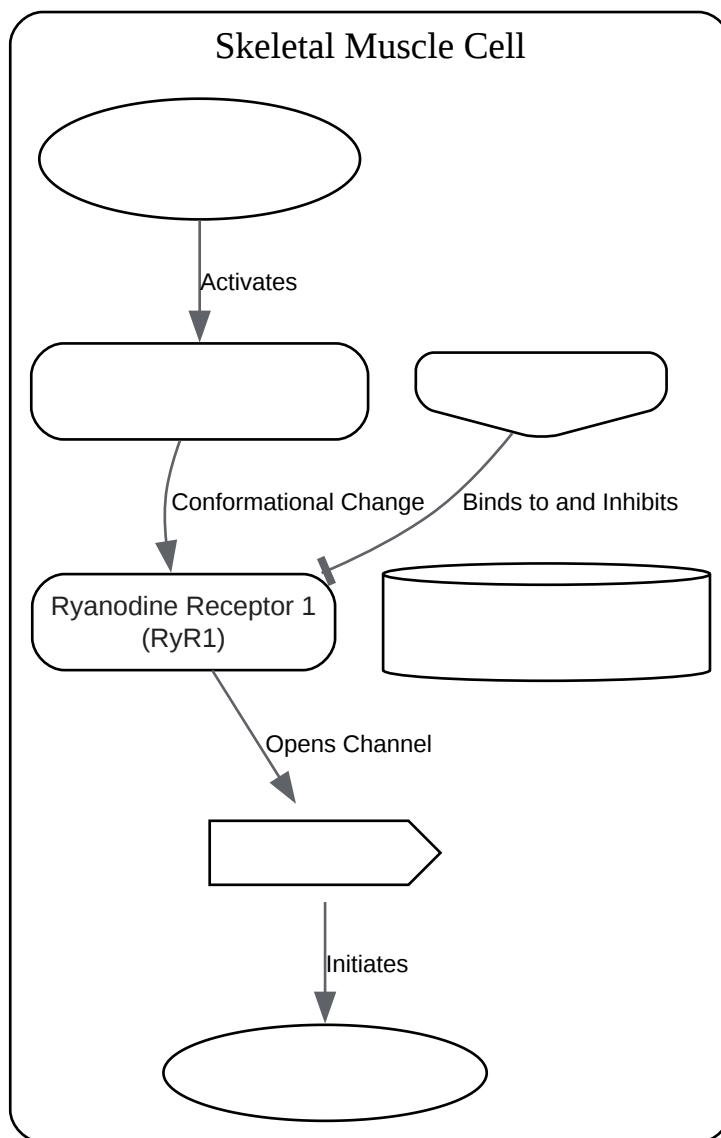


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Caption: The role of deuterium labeling in enhancing analytical accuracy.

Dantrolene's Mechanism of Action: Inhibition of Ryanodine Receptor

While **5-Hydroxy dantrolene-d4**'s primary role is analytical, it is intrinsically linked to the pharmacology of dantrolene. Dantrolene exerts its muscle relaxant effects by binding to the ryanodine receptor (RyR1) in skeletal muscle, inhibiting the release of calcium from the sarcoplasmic reticulum and thereby uncoupling excitation-contraction.



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Caption: Dantrolene's inhibitory effect on the ryanodine receptor signaling pathway.

Conclusion

5-Hydroxy dantrolene-d4 is a critical tool for researchers and drug development professionals involved in the study of dantrolene. Its deuterium labeling provides the necessary mass shift for it to serve as a highly effective internal standard in LC-MS/MS bioanalysis. This enables the precise and accurate quantification of dantrolene and its metabolites in biological fluids, which is fundamental for robust pharmacokinetic and toxicokinetic studies. While the direct impact of

deuterium labeling on the pharmacokinetic properties of 5-hydroxy dantrolene itself is not extensively documented, its role in facilitating high-quality analytical data is indispensable for the continued research and clinical use of dantrolene. data is indispensable for the continued research and clinical use of dantrolene.

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